molecular formula C21H19N5O3S B14929649 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B14929649
M. Wt: 421.5 g/mol
InChI Key: KABRRIKBOYCVIK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a benzothiophene core, a cyano group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, cyclization reactions can be employed to form the benzothiophene core.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the benzothiophene core through a coupling reaction.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-pyrazol-1-yl)methyl]benzamide: Lacks the nitro group on the pyrazole ring.

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of the benzamide linkage.

Uniqueness

The presence of both the cyano group and the nitro-substituted pyrazole moiety in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C21H19N5O3S/c1-13-10-19(26(28)29)24-25(13)12-14-6-2-3-7-15(14)20(27)23-21-17(11-22)16-8-4-5-9-18(16)30-21/h2-3,6-7,10H,4-5,8-9,12H2,1H3,(H,23,27)

InChI Key

KABRRIKBOYCVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCCC4)C#N)[N+](=O)[O-]

Origin of Product

United States

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